molecular formula C11H8F3N3 B2784268 N-(3,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine CAS No. 2415602-91-2

N-(3,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine

Cat. No.: B2784268
CAS No.: 2415602-91-2
M. Wt: 239.201
InChI Key: XARXUMQQIJMTPW-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of difluorophenyl and fluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4-difluoroaniline with 5-fluoro-6-methylpyrimidine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine is unique due to its specific combination of difluorophenyl and fluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c1-6-10(14)11(16-5-15-6)17-7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARXUMQQIJMTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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